5-(2-Formyl-6-methoxyphenoxy)pentanenitrile
Description
5-(2-Formyl-6-methoxyphenoxy)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 2-formyl-6-methoxyphenoxy group. The compound’s functional groups—formyl, methoxy, and nitrile—impart reactivity that may be exploited in condensation reactions, nucleophilic additions, or as a precursor for heterocyclic systems.
Properties
IUPAC Name |
5-(2-formyl-6-methoxyphenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-5-6-11(10-15)13(12)17-9-4-2-3-8-14/h5-7,10H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLXCRBURPRMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCCC#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile typically involves the reaction of 2-formyl-6-methoxyphenol with a suitable pentanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Formyl-6-methoxyphenoxy)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-(2-Carboxy-6-methoxyphenoxy)pentanenitrile.
Reduction: 5-(2-Formyl-6-methoxyphenoxy)pentylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Formyl-6-methoxyphenoxy)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s biological activity .
Comparison with Similar Compounds
Reactivity and Stability
- Aromatic vs. Aliphatic Substituents: The 2-formyl-6-methoxyphenoxy group in the target compound enhances aromatic π-system interactions compared to aliphatic analogs like 5-(methylthio)pentanenitrile. This may increase stability under thermal conditions but reduce volatility, contrasting with the latter’s role as a volatile odorant .
Hazard Profiles
- Toxicity Trends: Pentanenitrile derivatives often exhibit acute oral toxicity (e.g., H302 in ) and skin irritation.
Biological Activity
5-(2-Formyl-6-methoxyphenoxy)pentanenitrile is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group and a formyl group attached to a phenoxy moiety, which is linked to a pentanenitrile chain. Its molecular formula is C_{14}H_{15}NO_3, with a molecular weight of approximately 249.35 g/mol.
Mechanisms of Biological Activity
- Antioxidant Activity :
- Antimicrobial Effects :
- Antiproliferative Properties :
Case Studies and Experimental Data
-
Antioxidant Assays :
- In vitro assays demonstrated that the compound exhibited significant antioxidant activity, which was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results indicated a dose-dependent response, highlighting its potential as a natural antioxidant agent.
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of various phenolic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that similar compounds had minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL against these bacteria, suggesting that this compound could exhibit comparable efficacy .
- Cell Viability Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity | Antiproliferative Activity |
|---|---|---|---|---|
| This compound | Structure | Moderate | Effective against E. coli and S. aureus | Potentially effective against HeLa |
| 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine | Structure | High | Moderate | High |
| 4-Methoxy-4-phenylpiperidine | Structure | Low | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
